Methyl 3-hydroxynonanoate
Overview
Description
Methyl 3-hydroxynonanoate is an organic compound classified as an ester. It is derived from nonanoic acid and methanol. This compound is characterized by its molecular formula C₁₀H₂₀O₃ and a molecular weight of 188.27 g/mol . It appears as a colorless or slightly yellow transparent liquid and is known for its solubility in alcohols and ethers but not in water .
Biochemical Analysis
Biochemical Properties
Methyl 3-hydroxynonanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within cells. Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis in the body .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate signaling pathways related to lipid metabolism, leading to changes in the expression of genes involved in fatty acid synthesis and degradation. This compound also affects cellular metabolism by altering the levels of key metabolites and enzymes involved in energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound can inhibit the activity of certain lipases, thereby reducing the breakdown of lipids. Conversely, it can activate other enzymes involved in lipid synthesis, promoting the accumulation of fatty acids. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of lipid metabolism and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy balance. At high doses, this compound can exhibit toxic or adverse effects, such as disrupting lipid homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of fatty acids. It interacts with enzymes such as acyl-CoA synthetases and acyl-CoA oxidases, which play key roles in the activation and oxidation of fatty acids. These interactions influence the metabolic flux and levels of metabolites within the cell, affecting overall energy production and lipid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in lipid-rich compartments. The localization and accumulation of this compound can impact its biochemical activity and influence cellular processes related to lipid metabolism .
Subcellular Localization
This compound is primarily localized in the cytoplasm and lipid droplets within cells. This subcellular localization is directed by specific targeting signals and post-translational modifications that guide the compound to lipid-rich compartments. The activity and function of this compound are closely linked to its localization, as it interacts with enzymes and proteins involved in lipid metabolism within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxynonanoate can be synthesized through the esterification of nonanoic acid with methanol. This reaction typically requires the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxynonanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid or 3-ketononanoate.
Reduction: 3-hydroxynonanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxynonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer
Mechanism of Action
The mechanism of action of methyl 3-hydroxynonanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. It may also interact with cellular membranes, influencing their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 3-hydroxynonanoate: Similar structure but with an ethyl group instead of a methyl group, affecting its solubility and reactivity.
Methyl 3-hydroxydecanoate: Has an additional carbon in the chain, influencing its physical properties and reactivity.
Uniqueness
Methyl 3-hydroxynonanoate is unique due to its hydroxyl group, which provides additional reactivity and functionality compared to other esters. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Properties
IUPAC Name |
methyl 3-hydroxynonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCQOQFCKCGHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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